2-[(ethylamino)methyl]-6,7-dimethoxyquinazolin-4(3H)-one hydrochloride
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Overview
Description
2-[(ethylamino)methyl]-6,7-dimethoxyquinazolin-4(3H)-one hydrochloride is a chemical compound with the molecular formula C13H17N3O3•HCl and a molecular weight of 299.75 g/mol . This compound is known for its applications in proteomics research and has been studied for its potential biological activities .
Preparation Methods
The synthesis of 2-[(ethylamino)methyl]-6,7-dimethoxyquinazolin-4(3H)-one hydrochloride typically involves the reaction of 6,7-dimethoxyquinazolin-4(3H)-one with ethylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
2-[(ethylamino)methyl]-6,7-dimethoxyquinazolin-4(3H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-[(ethylamino)methyl]-6,7-dimethoxyquinazolin-4(3H)-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-[(ethylamino)methyl]-6,7-dimethoxyquinazolin-4(3H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
2-[(ethylamino)methyl]-6,7-dimethoxyquinazolin-4(3H)-one hydrochloride can be compared with other similar compounds, such as:
6,7-dimethoxyquinazolin-4(3H)-one: The parent compound without the ethylamino group.
2-[(methylamino)methyl]-6,7-dimethoxyquinazolin-4(3H)-one: A similar compound with a methylamino group instead of an ethylamino group.
2-[(propylamino)methyl]-6,7-dimethoxyquinazolin-4(3H)-one:
Properties
Molecular Formula |
C13H18ClN3O3 |
---|---|
Molecular Weight |
299.75 g/mol |
IUPAC Name |
2-(ethylaminomethyl)-6,7-dimethoxy-3H-quinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C13H17N3O3.ClH/c1-4-14-7-12-15-9-6-11(19-3)10(18-2)5-8(9)13(17)16-12;/h5-6,14H,4,7H2,1-3H3,(H,15,16,17);1H |
InChI Key |
NOJNHMUGVYYFHT-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=NC2=CC(=C(C=C2C(=O)N1)OC)OC.Cl |
Origin of Product |
United States |
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